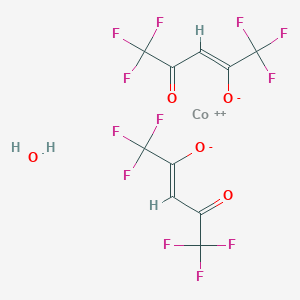
cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate is a coordination compound featuring cobalt in the +2 oxidation state. This compound is characterized by its unique ligand, (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate, which imparts distinct chemical properties. The hydrate form indicates the presence of water molecules in its crystalline structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate typically involves the reaction of cobalt(II) salts with the ligand precursor under controlled conditions. One common method is the reaction of cobalt(II) chloride with (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-ol in an aqueous medium, followed by crystallization to obtain the hydrate form. The reaction is usually carried out at room temperature with constant stirring to ensure complete dissolution and interaction of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. Techniques such as solvent extraction, recrystallization, and drying under reduced pressure are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states under suitable conditions.
Reduction: The compound can be reduced back to cobalt(0) or cobalt(I) using strong reducing agents.
Substitution: Ligand exchange reactions where the hexafluoro-4-oxopent-2-en-2-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other ligands like ammonia or phosphines under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(0) or cobalt(I) species.
科学的研究の応用
Cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a metalloprotein mimic and its interactions with biological molecules.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, including magnetic and electronic devices.
作用機序
The mechanism of action of cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate involves its ability to coordinate with various substrates through its cobalt center. This coordination can alter the electronic properties of the substrates, facilitating catalytic reactions. The compound’s unique ligand structure also allows for specific interactions with biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Cobalt(II) acetylacetonate: Another cobalt(II) complex with a similar ligand structure but different electronic properties.
Cobalt(II) chloride: A simpler cobalt(II) salt used in various chemical reactions.
Cobalt(II) nitrate: Another cobalt(II) salt with distinct reactivity.
Uniqueness
Cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate is unique due to its hexafluoro ligand, which imparts high stability and specific reactivity. This makes it particularly useful in catalytic applications and in the study of metal-ligand interactions.
特性
IUPAC Name |
cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Co.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/q;;+2;/p-2/b2*2-1-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVNKVXSBTZRRC-SUXDNRKISA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.O.[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4CoF12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














